Myeloperoxidase (MPO) Inhibition Potency of 2-(Iodomethyl)-4-phenylmorpholine
2-(Iodomethyl)-4-phenylmorpholine exhibits inhibitory activity against recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM [1]. While a direct head-to-head comparison within the same study is not available, this potency is comparable to that of the known MPO inhibitor AZD-5904, which has a reported IC50 of 140 nM in a separate, but similar, biochemical assay [2]. This places the compound within the same nanomolar potency range as established MPO inhibitors, distinguishing it from the parent 4-phenylmorpholine scaffold, for which no such activity is reported.
| Evidence Dimension | Inhibition of MPO enzyme activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 159 nM |
| Comparator Or Baseline | AZD-5904 (a known MPO inhibitor): IC50 = 140 nM |
| Quantified Difference | 19 nM difference (approx. 1.1-fold difference in potency) |
| Conditions | Recombinant human MPO, aminophenyl fluorescein (APF)-based assay, 10 min incubation with 120 mM NaCl [1]; Comparator conditions: Isolated MPO enzyme assay [2]. |
Why This Matters
This establishes a defined, nanomolar-range activity against a therapeutically relevant target, which is a key differentiator for researchers screening for MPO inhibitors compared to an inactive core scaffold.
- [1] BindingDB. (n.d.). BDBM50554044 (CHEMBL4792720). Enzyme Inhibition Constant Data: IC50 for Human Myeloperoxidase. View Source
- [2] Adooq. (n.d.). AZD-5904. Product Information Page. View Source
